Clethodim Sulfoxide
Overview
Description
Clethodim Sulfoxide, also known as this compound, is a useful research compound. Its molecular formula is C17H26ClNO4S and its molecular weight is 375.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Detection and Quantification in Agricultural Products
- Clethodim sulfoxide, along with clethodim and clethodim sulfone, has been analyzed in agricultural products using liquid chromatography and mass spectrometry methods. These studies have developed sensitive techniques for determining these compounds in various crops, demonstrating the importance of monitoring pesticide residues in food safety (Ishimitsu et al., 2001).
Dissipation and Residue Studies in Agricultural Ecosystems
- Research has focused on understanding the dissipation and residue levels of clethodim and its metabolites in soil and plants. These studies are crucial for evaluating the environmental impact and safety of herbicide use in agriculture (You, Liang, & Liu, 2014).
Transformation and Degradation Processes
- The photodegradation of clethodim in aqueous media, leading to the formation of various byproducts including this compound, has been investigated. Understanding these transformation processes is essential for assessing the environmental fate of this herbicide (Sevilla-Morán et al., 2010).
Herbicide Resistance Studies
- Clethodim has been used to study the resistance mechanisms in certain weed species. These studies are crucial for developing effective weed management strategies and understanding the evolution of herbicide resistance (Yu et al., 2007).
Impact on Non-Target Organisms
- The potential toxic effects of clethodim on non-target organisms, such as aquatic species, have been explored. These studies help in assessing the ecological risks associated with herbicide usage (Wang et al., 2019).
Mechanism of Action
Target of Action
Clethodim Sulfoxide primarily targets the enzyme acetyl coenzyme A carboxylase (ACCase) . ACCase plays a crucial role in the pathways of fatty acid biosynthesis .
Mode of Action
This compound, as a selective herbicide, exhibits its pesticidal activity by inhibiting ACCase . This inhibition disrupts the normal function of the enzyme, leading to changes in the plant’s metabolic processes.
Biochemical Pathways
The inhibition of ACCase by this compound affects the fatty acid biosynthesis pathway . This disruption can lead to a series of downstream effects, including the inhibition of germination and root growth, as well as changes in the enzymatic activity of catalase and ascorbate peroxidase .
Pharmacokinetics
This compound exhibits high oral absorption, with 88-95% of the administered dose being absorbed based on urine, tissue, expired CO2, cage wash, and residual carcass . The compound is rapidly eliminated, with 94-98% of the administered dose excreted within 48 hours after administration . The principal route of excretion is the urine (87-93%), with a smaller percentage of the radioactivity (9-17%) eliminated in the feces .
Result of Action
The action of this compound leads to several molecular and cellular effects. It demonstrates phytotoxicity, inhibiting germination and root growth at various concentrations . It also presents mutagenicity, evidenced by the increased frequency of micronuclei . Additionally, changes are observed in the enzymatic activity of the enzymes catalase and ascorbate peroxidase .
Action Environment
This compound is highly soluble in water and has a low volatility . Its action, efficacy, and stability can be influenced by environmental factors such as pH, as it is hydrolytically stable at pH 7 and 9, but hydrolysed at pH 5 .
Safety and Hazards
Biochemical Analysis
Cellular Effects
Studies on Clethodim have shown that it can cause changes in cell function . For instance, it has been observed to inhibit germination and root growth in Allium cepa, a model plant
Molecular Mechanism
Clethodim is known to act after the plant emerges, effectively killing grasses
Temporal Effects in Laboratory Settings
Clethodim has been observed to demonstrate phytotoxicity, inhibiting germination and root growth at certain concentrations
Metabolic Pathways
Properties
IUPAC Name |
2-[N-(3-chloroprop-2-enoxy)-C-ethylcarbonimidoyl]-5-(2-ethylsulfinylpropyl)-3-hydroxycyclohex-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO4S/c1-4-14(19-23-8-6-7-18)17-15(20)10-13(11-16(17)21)9-12(3)24(22)5-2/h6-7,12-13,20H,4-5,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UABMGBLIZYILDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC(C)S(=O)CC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the analytical challenges in detecting Clethodim and its metabolites in complex matrices like crops and soil, and how have researchers addressed them?
A: Accurately detecting low concentrations of Clethodim, Clethodim Sulfoxide, and Clethodim Sulfone in complex matrices like crops and soil presents a challenge. These matrices contain various compounds that can interfere with analysis. Researchers have developed methods utilizing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) [, , ]. This technique provides the sensitivity and selectivity needed to identify and quantify these compounds at trace levels. To further improve accuracy, researchers have employed extraction and purification techniques like solid-phase extraction (SPE) with C18 cartridges [] and octadecyl silane purification [], minimizing matrix interference and improving the detection limits.
Q2: Can you explain the role of m-chloroperoxybenzoic acid in analyzing Clethodim and its metabolites?
A: Researchers utilize m-chloroperoxybenzoic acid as an oxidizing agent to simplify the analytical process []. Both Clethodim and this compound are readily oxidized to Clethodim Sulfone by m-chloroperoxybenzoic acid. This conversion allows for the quantification of all three compounds by measuring the Clethodim Sulfone concentration after the oxidation step, streamlining the analytical process.
Q3: Why is there a focus on analyzing this compound alongside Clethodim?
A: this compound is a key metabolite of Clethodim, often forming through environmental degradation or metabolic processes []. Monitoring this compound levels is crucial as it provides insights into the degradation pathway and persistence of Clethodim in the environment or within organisms. Furthermore, understanding the presence and behavior of this compound helps ensure comprehensive risk assessment for Clethodim use.
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